![molecular formula C11H13ClO3S B3020892 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone CAS No. 344267-26-1](/img/structure/B3020892.png)
1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions and careful optimization of reaction conditions. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was achieved through nucleophilic substitution and optimized to afford high yields under mild conditions, which could be indicative of similar synthetic routes that might be applicable to 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been studied using density functional theory (DFT) methods. For example, the equilibrium geometry and vibrational wavenumbers of a pyrazole derivative with a chlorophenyl group were computed, which could suggest that similar computational methods would be useful in analyzing the molecular structure of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular electrostatic potential studies. Regions with negative electrostatic potential are likely sites for electrophilic attack, while positive regions are prone to nucleophilic attack. This information is crucial for understanding the chemical reactions that 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone may undergo .
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone are not directly reported, related compounds have been characterized by various spectroscopic techniques such as GC-MS, IR, 1H NMR, and 13C NMR, which are essential for determining purity and structure. These methods could similarly be applied to analyze the physical and chemical properties of the compound .
Potential Applications and Case Studies
The related compounds have been evaluated for biological activities, such as anti-inflammatory effects, which were assessed using the carrageenan-induced paw edema test in rats. This suggests that 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone could also have potential therapeutic applications, warranting further investigation . Additionally, molecular docking studies have been conducted to predict the inhibitory activity of similar compounds against target proteins, which could be a relevant case study for understanding the biological interactions of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-2-propan-2-ylsulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-8(2)16(14,15)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDIBBHUJOUYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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